molecular formula C17H19NO B4105656 2,4-dimethyl-N-(1-phenylethyl)benzamide

2,4-dimethyl-N-(1-phenylethyl)benzamide

Cat. No.: B4105656
M. Wt: 253.34 g/mol
InChI Key: CQMNZWXSKPBDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-N-(1-phenylethyl)benzamide: is an organic compound with a complex structure that includes a benzamide core substituted with dimethyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(1-phenylethyl)benzamide typically involves the condensation of 2,4-dimethylbenzoic acid with 1-phenylethylamine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or through direct condensation methods under acidic or basic conditions. The reaction may be carried out under reflux conditions with solvents like dichloromethane or toluene to enhance the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

Chemistry: 2,4-Dimethyl-N-(1-phenylethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound’s structural features suggest potential pharmacological activities. It is being investigated for its potential use in drug development, particularly in designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-N-(1-phenylethyl)benzamide stands out due to its combined structural features, which confer unique reactivity and potential biological activities. The presence of both dimethyl and phenylethyl groups enhances its versatility in various applications .

Properties

IUPAC Name

2,4-dimethyl-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMNZWXSKPBDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dimethyl-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dimethyl-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-N-(1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.